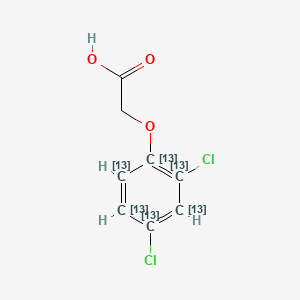

2-(2,4-dichloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxyacetic acid

Vue d'ensemble

Description

2-(2,4-dichloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxyacetic acid is a compound that contains the carbon isotope 13C. It is a labeled version of 2,4-Dichlorophenoxyacetic Acid, a common plant hormone widely used as a herbicide and growth regulator . The labeled compound is used primarily in scientific research to study metabolic pathways and dynamics in plants .

Méthodes De Préparation

The preparation of 2-(2,4-dichloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxyacetic acid typically involves synthetic routes that incorporate 13C-labeled precursors. One common method is the reaction of 2,4-Dichlorophenol with chloroacetic acid in the presence of a base, followed by the incorporation of the 13C isotope . Industrial production methods often involve multi-step organic synthesis processes that have been optimized to increase yield and reduce reaction conditions .

Analyse Des Réactions Chimiques

2-(2,4-dichloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxyacetic acid undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of dichlorophenol and other oxidized products.

Reduction: Although less common, reduction reactions can occur under specific conditions.

Substitution: This is a primary reaction type for this compound, where the chlorine atoms can be substituted with other groups.

Common reagents used in these reactions include bases like sodium hydroxide and oxidizing agents like potassium permanganate . The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Herbicide Studies

The primary application of 2-(2,4-dichloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxyacetic acid is in the study of herbicide mechanisms and environmental impact. Researchers utilize this compound to trace the absorption and metabolism pathways in plants due to its isotopic labeling.

Environmental Monitoring

Isotope-labeled compounds like this one are crucial for tracking pesticide residues in soil and water systems. The carbon-13 labeling allows for precise detection and quantification using techniques such as mass spectrometry.

Metabolic Studies

In pharmacokinetics and toxicology research, this compound serves as a model to study the metabolic pathways of chlorinated compounds. The isotopic labeling aids in understanding how these compounds are processed in biological systems.

Ecotoxicological Assessments

The compound is used in ecotoxicological studies to evaluate the effects of chlorinated herbicides on non-target organisms. This includes assessing bioaccumulation and potential ecological impacts through controlled laboratory experiments.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Herbicide Absorption | Examined the uptake of 2-(2,4-D) in various crops | Demonstrated differential absorption rates based on plant species; significant implications for agricultural practices |

| Environmental Fate | Investigated degradation pathways in soil | Identified major metabolites and their persistence; highlighted the need for monitoring programs |

| Toxicological Impact | Evaluated effects on aquatic organisms | Found that sub-lethal concentrations affected reproduction rates; raised concerns about runoff into water bodies |

Mécanisme D'action

The mechanism of action of 2-(2,4-dichloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxyacetic acid involves mimicking natural auxins, which are plant hormones. It causes uncontrolled growth in meristematic tissues, leading to abnormal growth, senescence, and plant death . The compound inhibits DNA and protein synthesis, thereby preventing normal plant growth and development . It also influences the plasticity of cell walls and increases ethylene production .

Comparaison Avec Des Composés Similaires

2-(2,4-dichloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxyacetic acid is unique due to its 13C labeling, which allows for detailed metabolic studies. Similar compounds include:

2,4-Dichlorophenoxyacetic Acid: The non-labeled version used widely as a herbicide.

4-Chlorophenoxyacetic Acid: Another herbicide with similar properties but different chemical structure.

Dichlorophenol: A metabolite of 2,4-Dichlorophenoxyacetic Acid.

These compounds share similar herbicidal properties but differ in their specific applications and chemical structures.

Activité Biologique

2-(2,4-dichloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxyacetic acid is a chemical compound that has garnered attention for its biological activity. This compound is a derivative of 2,4-dichlorophenol and is utilized in various research applications due to its unique isotopic labeling with carbon-13. Understanding its biological activity provides insights into its potential applications in agricultural and pharmaceutical fields.

The biological activity of this compound primarily involves its interaction with plant meristems, leading to uncontrolled growth and eventual plant death. This mechanism is similar to that of other herbicides that target specific biochemical pathways within plants. The compound's action is mediated through the following pathways:

- Enzyme Inhibition : It inhibits enzymes involved in growth regulation.

- Gene Expression Alteration : The compound can alter gene expression related to growth and development in plants.

- Cellular Effects : It affects cellular processes such as division and differentiation.

Pharmacokinetics

The pharmacokinetics of this compound indicate that it is absorbed primarily through plant leaves. Once absorbed, it undergoes various metabolic pathways that facilitate its degradation and impact on plant physiology.

Study 1: Herbicidal Activity

A study conducted by Kano et al. (2012) evaluated the herbicidal effects of similar compounds on various plant species. The results indicated significant growth inhibition at concentrations as low as 100 ppm. The study highlighted the potential application of such compounds in weed management strategies.

Study 2: Toxicological Assessment

A toxicological assessment revealed that exposure to high concentrations (3000 ppm) resulted in increased mortality rates among treated plants. The study also noted significant reductions in biomass compared to control groups. These findings suggest a strong correlation between dosage and biological response.

| Concentration (ppm) | Survival Rate (%) | Biomass Reduction (%) |

|---|---|---|

| 0 | 100 | 0 |

| 100 | 90 | 10 |

| 1000 | 70 | 30 |

| 3000 | 40 | 60 |

The biochemical properties of this compound include:

- Molecular Weight : Approximately 168.96 g/mol.

- Solubility : Soluble in organic solvents; limited solubility in water.

- Stability : Stable under standard laboratory conditions but may degrade under extreme pH or temperature.

Environmental Impact

The environmental impact of this compound has been assessed through various studies indicating its toxicity to aquatic life and terrestrial vertebrates. It is classified as very toxic to aquatic organisms with long-lasting effects.

Propriétés

IUPAC Name |

2-(2,4-dichloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O3/c9-5-1-2-7(6(10)3-5)13-4-8(11)12/h1-3H,4H2,(H,11,12)/i1+1,2+1,3+1,5+1,6+1,7+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVSKIKFHRZPJSS-JTZKEMBVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13CH][13C](=[13C]([13CH]=[13C]1Cl)Cl)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50675828 | |

| Record name | 2,4-Dichlorophenoxyacetic Acid-13C6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150907-52-1 | |

| Record name | 2,4-Dichlorophenoxyacetic Acid-13C6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.